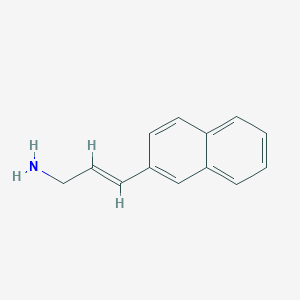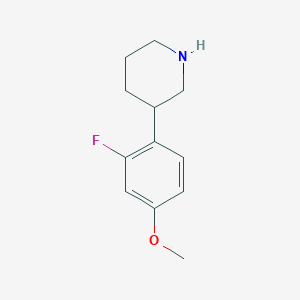
2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the CuAAC reaction, with optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced nitrogen heterocycles.
Substitution: Formation of halogenated triazole derivatives.
科学的研究の応用
2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing its binding affinity and specificity.
類似化合物との比較
- 1-methyl-1H-1,2,4-triazol-3-amine
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
Comparison: 2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine is unique due to the presence of both a triazole ring and a butan-2-amine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the triazole ring also enhances its potential for forming coordination complexes with metals, making it valuable in catalysis and materials science.
特性
分子式 |
C7H14N4 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
2-methyl-4-(1H-1,2,4-triazol-5-yl)butan-2-amine |
InChI |
InChI=1S/C7H14N4/c1-7(2,8)4-3-6-9-5-10-11-6/h5H,3-4,8H2,1-2H3,(H,9,10,11) |
InChIキー |
ZGPBJFUBOJYIAU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC1=NC=NN1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13611219.png)










![Tert-butyl 2-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13611282.png)

![2-[(3-Methylazetidin-3-yl)oxy]pyridine](/img/structure/B13611296.png)
